Cas no 439129-02-9 (1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol)

1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol structure
439129-02-9 structure
Product Name:1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol
CAS No:439129-02-9
MF:C16H25NO2
MW:263.375204801559
MDL:MFCD02324220
CID:5224521
PubChem ID:2770288
Update Time:2025-07-19

1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol
    • 1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol
    • MDL: MFCD02324220
    • Inchi: 1S/C16H25NO2/c1-13-6-7-16(14(2)10-13)19-12-15(18)11-17-8-4-3-5-9-17/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3
    • InChI Key: XZGLTDWPPLANGO-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=C(C)C=C1C)C(O)CN1CCCCC1

1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol Pricemore >>

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Additional information on 1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol

Chemical Profile of 1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol (CAS No. 439129-02-9)

1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 439129-02-9, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure incorporates a dimethylphenyl group linked to a piperidine moiety, which is connected to a propanol backbone. Such a configuration suggests versatile interactions with biological targets, making it a promising candidate for further exploration.

The dimethylphenoxy substituent at the first carbon position introduces steric and electronic properties that can modulate binding affinity and metabolic stability. This feature is particularly relevant in the design of small-molecule inhibitors targeting enzyme or receptor interactions. In recent years, the integration of piperidine scaffolds into drug candidates has been extensively studied due to their favorable pharmacokinetic profiles and ability to enhance solubility and bioavailability. The presence of both dimethylphenoxy and piperidine in this compound suggests a synergistic effect in optimizing drug-like properties.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Studies have demonstrated that compounds featuring piperidine moieties can exhibit strong binding affinities with protein targets, often serving as key pharmacophores in kinase inhibitors and other therapeutic agents. The 1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol structure aligns well with these trends, offering a potential framework for developing novel therapeutics. Researchers have leveraged molecular docking simulations to explore its interactions with various biological targets, including those implicated in metabolic disorders and neurological diseases.

The propanol side chain in this compound contributes to its amphiphilic nature, which can be advantageous for membrane permeability and cellular uptake. This characteristic is particularly important for drugs designed to target intracellular pathways or cross biological barriers efficiently. Additionally, the dimethylphenoxy group may influence electronic distribution, affecting reactivity and stability under physiological conditions. These attributes make this compound a valuable asset in medicinal chemistry libraries used for high-throughput screening (HTS) and virtual screening campaigns.

In the context of drug discovery, the synthesis of analogs derived from 1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol has been explored to optimize pharmacological activity. Modifications such as altering the substitution pattern on the phenyl ring or varying the piperidine nitrogen substitution can lead to compounds with enhanced potency or selectivity. For instance, studies have shown that introducing fluorine atoms into aromatic rings can significantly improve metabolic stability while maintaining target binding affinity. Such insights are derived from comparative structural analysis of known active ingredients (APIs) and emerging drug candidates.

The role of chirality in this compound cannot be overlooked. The presence of stereocenters can dramatically influence pharmacological outcomes due to enantioselective binding interactions with biological targets. Enantioenriched forms of 1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol have been synthesized using asymmetric catalysis techniques, which are critical for developing enantiopure drugs with minimal side effects. Advances in chiral resolution methods have made it feasible to produce high-purity enantiomers on an industrial scale, facilitating their use in clinical trials and commercial drug formulations.

Evaluation of metabolic stability is another critical aspect when assessing the potential of this compound as a drug candidate. In vitro studies using liver microsomes or hepatocytes have been conducted to assess its susceptibility to enzymatic degradation pathways such as cytochrome P450-mediated oxidation or glucuronidation. The stability profile provides insights into expected half-life and dosing regimens in vivo. Additionally, predictive toxicology models are employed to anticipate potential adverse effects before extensive preclinical testing is initiated.

The integration of machine learning (ML) techniques has revolutionized the process of drug discovery by enabling rapid analysis of large datasets containing structural and activity information. ML models trained on datasets comprising thousands of compounds can predict properties such as solubility, permeability, and toxicity with high accuracy. These predictions guide chemists in designing derivatives of 1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol that are more likely to meet stringent pharmacokinetic requirements for clinical development.

Preclinical studies involving animal models have provided preliminary evidence supporting the therapeutic potential of this compound class. For example, derivatives exhibiting similar scaffolds have shown efficacy in models of inflammation or pain management by modulating neurotransmitter release or inflammatory cytokine production. While direct clinical data on 1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol is limited at this stage, these findings underscore its relevance as a lead compound for further investigation.

The synthesis strategies employed for preparing this compound reflect modern pharmaceutical manufacturing practices aimed at efficiency and scalability. Continuous flow chemistry techniques have been explored as an alternative to traditional batch processing methods due to their advantages in energy efficiency and reduced solvent usage. Such approaches align with green chemistry principles by minimizing waste generation throughout production processes.

In conclusion,1-(2,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-oI (CAS No. 43912902 9 ) represents an intriguing molecule with substantial potential across multiple therapeutic areas Its unique structural features combined with contemporary research methodologies position it as a compelling subject for future medicinal chemistry endeavors The ongoing exploration into its derivatives continues to expand our understanding within this dynamic field

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